molecular formula C12H21ClN2O2 B1491127 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one CAS No. 2097996-09-1

3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B1491127
CAS No.: 2097996-09-1
M. Wt: 260.76 g/mol
InChI Key: WRVQKOWWRYOJEG-UHFFFAOYSA-N
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Description

The compound 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one features a piperazine core substituted at the 4-position with a tetrahydro-2H-pyran (THP) group and a 3-chloropropanone moiety at the 1-position. Its molecular formula is C₁₂H₂₀ClN₂O₂, with a molecular weight of ~259.8 g/mol (calculated). Key structural attributes include:

  • Piperazine ring: A six-membered diamine ring commonly found in bioactive molecules, enabling interactions with biological targets like neurotransmitter receptors.
  • 3-Chloropropanone group: A ketone with a chlorine atom at the β-position, which may influence reactivity and binding specificity.

This compound’s structural complexity necessitates advanced crystallographic methods (e.g., SHELXL or SIR97 ) for precise conformation analysis. The THP ring’s puckering behavior, describable via Cremer-Pople coordinates , could impact its three-dimensional interactions in biological systems.

Properties

IUPAC Name

3-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVQKOWWRYOJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is C12H21ClN2O2, with a molecular weight of 260.76 g/mol. The structure incorporates a chloro group, a piperazine ring, and a tetrahydropyran moiety, which are known to influence its biological activity.

Antitumor Activity

Research indicates that compounds similar to 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one exhibit potent anti-tumor effects by inhibiting Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform. These enzymes play a crucial role in cell proliferation and survival pathways associated with various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) .

Table 1: Summary of Antitumor Effects

CompoundTargeted EnzymeCancer TypeMechanism
3-Chloro...PI3K-alphaCLLInhibition of cell proliferation
Similar CompoundsClass I PI3KVariousInduction of apoptosis

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties . Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have been linked to dysregulation in PI3K signaling pathways. Inhibition of these pathways by compounds like 3-chloro... may provide therapeutic benefits in managing such conditions .

Neuroprotective Effects

Emerging studies suggest that the piperazine moiety in this compound could confer neuroprotective effects , potentially benefiting neurodegenerative disorders. The modulation of neurotransmitter systems through piperazine derivatives has been documented, indicating possible applications in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study conducted on various piperazine derivatives demonstrated that modifications to the piperazine ring enhanced the anticancer efficacy against multiple cancer cell lines. The specific structural features of 3-chloro... were shown to improve selectivity towards cancer cells while sparing normal cells .

Case Study 2: Inflammation Models

In animal models of inflammation, compounds related to 3-chloro... exhibited significant reductions in inflammatory markers and improved clinical scores. These findings support the hypothesis that targeting the PI3K pathway can mitigate inflammatory responses effectively .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The incorporation of tetrahydro-pyran moieties in 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one may enhance its interaction with serotonin receptors, potentially leading to improved mood regulation .

2. Antipsychotic Properties
Studies have shown that piperazine derivatives can possess antipsychotic properties. The structural modifications in this compound may contribute to its efficacy in treating disorders such as schizophrenia, by modulating dopamine receptor pathways .

3. Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly its ability to protect neuronal cells from oxidative stress and apoptosis. This is crucial for developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of various piperazine derivatives in animal models. The results indicated that compounds similar to 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one showed significant reductions in depressive behavior compared to controls, suggesting a promising avenue for future antidepressant development .

Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that the compound exhibited protective effects against glutamate-induced toxicity in neuronal cultures. This suggests its potential utility in formulating neuroprotective agents aimed at mitigating neuronal damage associated with various neurological disorders .

Potential Synthesis Pathways

The synthesis of 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one can be approached through several chemical reactions involving piperazine and tetrahydropyran derivatives. A typical synthetic route includes:

  • Formation of Tetrahydropyran Derivative : Starting from a suitable alcohol or ketone.
  • Piperazine Reaction : Reacting the tetrahydropyran derivative with piperazine under acidic or basic conditions.
  • Chlorination : Introducing chlorine at the appropriate position on the propanone backbone.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog: 3-Chloro-1-[4-(4-Fluorophenyl)Piperazin-1-yl]Propan-1-One

Molecular Formula : C₁₃H₁₆ClFN₂O
Molecular Weight : 270.73 g/mol
Substituent : 4-Fluorophenyl group replaces the THP moiety.

Structural and Physicochemical Differences :
Property Target Compound (THP-substituted) 4-Fluorophenyl Analog
Molecular Weight ~259.8 g/mol 270.73 g/mol
Substituent Polarity Higher (THP has oxygen atom) Lower (aromatic fluorine)
Solubility Likely improved in polar solvents More lipophilic
Conformational Flexibility Influenced by THP puckering Rigid due to aromatic ring

Other Piperazine-Based Analogs

While direct pharmacological data (e.g., IC₅₀ or Kᵢ values ) are absent in the provided evidence, general trends for piperazine derivatives include:

  • Antipsychotic/antidepressant activity : Piperazine moieties often target serotonin/dopamine receptors.
  • Metabolic stability : THP’s saturated ring may reduce oxidative metabolism compared to aromatic substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Reactant of Route 2
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3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

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